(R)-Q-VD-OPh

Apoptosis Caspase Inhibition Stereochemistry

(R)-Q-VD-OPh is the significantly less active (R)-enantiomer of the pan-caspase inhibitor Q-VD-OPha. Its sole, irreplaceable function is as a stereospecific negative control. Using it in parallel with active Q-VD-OPha at equimolar concentrations is mandatory for rigorous data interpretation, ruling out off-target effects inherent to the chemical scaffold. Substitution with generic caspase inhibitors like Z-VAD-FMK is invalid due to distinct off-target profiles. Ensure your apoptosis, necroptosis, or pyroptosis studies meet the highest standard of evidence.

Molecular Formula C26H25F2N3O6
Molecular Weight 513.5 g/mol
CAS No. 1135695-98-5
Cat. No. B549508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Q-VD-OPh
CAS1135695-98-5
SynonymsQ-Val-Asp(monomethylated)-Oph
Q-VD-(Ome)-OPH
Q-VD-OPh
quinoline-val-asp(OMe)-CH2-OPH
quinolyl-valyl-O-methylaspartyl-(2,6-difluorophenoxy)methyl ketone
QVD-OPH
Molecular FormulaC26H25F2N3O6
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1
InChIKeyOOBJCYKITXPCNS-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
Storage-20°C

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Q-VD-OPh (CAS 1135695-98-5) as a Critical Negative Control for Pan-Caspase Inhibition Research


(R)-Q-VD-OPh, with the full chemical name (3R)-5-(2,6-difluorophenoxy)-3-[[(2R)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid, is the (R)-enantiomer of the well-characterized, irreversible pan-caspase inhibitor Q-VD-OPh . Unlike its stereoisomer Q-VD-OPha, which potently inhibits a broad range of caspases (caspases-1, -3, -7, -8, -9, -10, -12) with IC50 values typically in the 25-430 nM range and demonstrates significant antiapoptotic activity [1], (R)-Q-VD-OPh is consistently reported as the significantly less active enantiomer [2]. This characteristic defines its primary utility: it serves as a critical negative control compound in experimental settings designed to validate the on-target, caspase-specific effects observed with the active Q-VD-OPha enantiomer.

Why (R)-Q-VD-OPh Cannot Be Substituted by Q-VD-OPha or Other Pan-Caspase Inhibitors


In biological research, particularly in apoptosis and cell death studies, the use of an appropriate negative control is not a matter of preference but of scientific rigor. Generic substitution of (R)-Q-VD-OPh with a different compound, including the active enantiomer Q-VD-OPha, is impossible because it would defeat its sole purpose: to demonstrate that an observed biological effect is stereospecific and thus, likely on-target [1]. Using an inactive or vehicle control is insufficient to rule out off-target effects common to the chemical scaffold [2]. The documented differential activity between the (R)- and (S)-enantiomers of this chemotype provides a powerful internal control; any effect seen with Q-VD-OPha but not with an equimolar concentration of (R)-Q-VD-OPh strongly implicates caspase inhibition as the primary mechanism . Furthermore, substituting (R)-Q-VD-OPh with another broad-spectrum caspase inhibitor like Z-VAD-FMK as a control is invalid, as Z-VAD-FMK has its own distinct off-target profile, including the inhibition of N-glycanase (NGLY1) and induction of autophagy, which are not observed with the Q-VD-OPh scaffold [3].

Quantitative Evidence for (R)-Q-VD-OPh Selection as a Validated Negative Control


Stereospecific Differential Activity: (R)-Q-VD-OPh vs. Active Enantiomer Q-VD-OPha

The primary differentiator for (R)-Q-VD-OPh is its significantly reduced activity as a caspase inhibitor compared to the (S)-enantiomer, Q-VD-OPha. This stereospecificity makes it the ideal matched control for experiments using the active compound [1]. While Q-VD-OPha exhibits potent inhibition of multiple caspases (e.g., Caspase-7 IC50 = 48 nM) , (R)-Q-VD-OPh is characterized as the 'less active enantiomer' .

Apoptosis Caspase Inhibition Stereochemistry Negative Control

Off-Target Profile Differentiation: Q-VD-OPh Scaffold vs. Z-VAD-FMK Scaffold

A critical differentiation from the widely used pan-caspase inhibitor Z-VAD-FMK is the lack of off-target NGLY1 inhibition and subsequent autophagy induction. Studies show that treatment with Z-VAD-FMK leads to the inhibition of N-glycanase (NGLY1) and induces cellular autophagy, a confounding phenotype for apoptosis research. In stark contrast, treatment with the pan-caspase inhibitor Q-VD-OPh (the active scaffold) does not induce cellular autophagy [1]. This establishes the Q-VD-OPh chemotype, and by extension its use with (R)-Q-VD-OPh as a control, as a cleaner tool for specifically interrogating caspase-dependent apoptosis.

Autophagy Off-Target Effects NGLY1 Proteomics

Transcriptomic Impact Comparison: Q-VD-OPH vs. Z-VAD-FMK in Chondroblasts

Whole transcriptome RNA sequencing (RNA-Seq) in primary limb-derived chondroblasts reveals that Q-VD-OPH and Z-VAD-FMK have distinct transcriptional footprints. Q-VD-OPH treatment resulted in significant expression changes in 351 genes, while Z-VAD-FMK affected a larger set of 542 genes [1]. This quantitative difference in transcriptomic perturbation highlights that even within the class of pan-caspase inhibitors, these two compounds are not biologically equivalent and will produce different off-target or downstream transcriptional responses.

Transcriptomics Chondrogenesis Osteoarthritis RNA-Seq

Defined Application Scenarios for (R)-Q-VD-OPh in Experimental Design


Validation of Q-VD-OPha-Mediated Caspase Inhibition in Apoptosis Assays

In any experiment using Q-VD-OPha to block apoptosis, (R)-Q-VD-OPh must be used as a parallel treatment at the same concentration to serve as a stereospecific negative control [1]. A lack of effect from (R)-Q-VD-OPh, contrasted with a significant reduction in apoptosis (e.g., >90% inhibition achievable with Q-VD-OPha in cell-based assays [2]), provides strong evidence that the protective effect of Q-VD-OPha is due to its on-target caspase inhibition and not non-specific cytotoxicity or vehicle effects.

Discriminating Caspase-Dependent vs. Independent Phenotypes in Cell Death Pathway Studies

When investigating programmed cell death pathways (apoptosis, necroptosis, pyroptosis), a comparison between treatments with the active Q-VD-OPha and the inactive (R)-Q-VD-OPh is essential [1]. For instance, if a death stimulus induces a shift from apoptosis to necroptosis upon pan-caspase inhibition with Q-VD-OPha, the absence of this shift with (R)-Q-VD-OPh confirms that caspase activity, and not the inhibitor scaffold, is responsible for regulating the cell death mode switch [2].

Ensuring Rigor in High-Throughput Screening (HTS) Hit Validation

In high-throughput screens for novel apoptosis modulators, primary hits from a screen using Q-VD-OPha as a control should be counter-screened with (R)-Q-VD-OPh [1]. This counter-screen helps eliminate false positives that may interact non-specifically with the Q-VD-OPh chemical backbone rather than the caspase pathway itself, thereby increasing the confidence in the biological relevance of validated hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Q-VD-OPh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.